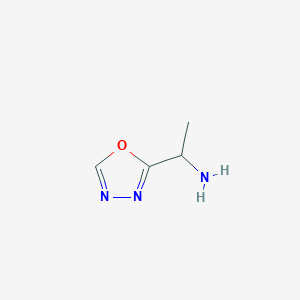
1-(1,3,4-Oxadiazol-2-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3,4-Oxadiazol-2-yl)ethan-1-amine is a compound that falls within the class of 1,3,4-oxadiazoles, which are heterocyclic compounds containing an oxadiazole ring, a type of aromatic ring with oxygen and nitrogen atoms. These compounds are of significant interest due to their wide range of biological activities and potential applications in various fields, including pharmacology and materials science.
Synthesis Analysis
The synthesis of 1,3,4-oxadiazol derivatives, including those similar to 1-(1,3,4-Oxadiazol-2-yl)ethan-1-amine, has been explored through various methods. One efficient approach is a one-pot reaction involving isothiocyanates, amidines/guanidines, and hydroxylamine, facilitated by metallic-thiophile-assisted desulfurization, leading to N-hydroxyguanidine intermediates and subsequent cyclization to form the oxadiazole ring . Another method involves the reaction of hydrazides with cyanogen bromide under ultrasound-assisted conditions, yielding 1,3,4-oxadiazol-2-amines with good efficiency .
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazol derivatives is characterized by the presence of the oxadiazole ring. In the case of 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, X-ray crystallography revealed an orthorhombic space group with intermolecular hydrogen bonds forming wave-like two-dimensional molecular layers, and a strong π-interaction was confirmed through quantum chemical calculations .
Chemical Reactions Analysis
1,3,4-Oxadiazoles can undergo various chemical reactions. For instance, the reaction of 1,3,4-oxadiazole with primary amines can lead to the formation of 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles . Additionally, the Paal–Knorr reaction with 1,2,5-oxadiazole-3,4-diamine can selectively yield compounds with a heterocyclic substituent in the 4-position, which are of interest for their pharmacological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazol derivatives are influenced by their molecular structure. For example, the compound synthesized in has a density of 1.617 g·cm⁻³ and exhibits specific intermolecular interactions. The impact sensitivity and friction sensitivity of these materials can also be measured, indicating their potential as energetic material precursors . The thermal stability of these compounds is a critical factor in their synthesis, as demonstrated by a process safety-driven strategy for the synthesis of 2-(1,2,4-oxadiazol-3-yl)propan-2-amine hydrobromide .
Wissenschaftliche Forschungsanwendungen
Therapeutic Potency and Medicinal Chemistry
The 1,3,4-oxadiazole derivatives, including 1-(1,3,4-Oxadiazol-2-yl)ethan-1-amine, demonstrate a wide range of bioactivities due to their effective binding with different enzymes and receptors in biological systems. This interaction is facilitated by the peculiar structural features of the 1,3,4-oxadiazole ring, allowing for numerous weak interactions. Consequently, these derivatives have been extensively studied and utilized in medicinal chemistry for the treatment of various diseases. Their applications span anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, among other therapeutic areas. This extensive range showcases the 1,3,4-oxadiazole ring's significant contribution to the development of new medicinal agents with high therapeutic potency (Verma et al., 2019).
Synthetic Strategies and Biological Roles
The synthesis of 1,3,4-oxadiazole derivatives has been a focal point of research due to their importance in developing new therapeutic agents for numerous diseases. Innovative methods have been developed for the synthesis of these derivatives, underscoring their vital role in medicinal chemistry. This research not only explores the synthetic pathways but also highlights the biological applications of 1,3,4-oxadiazole candidates, providing a groundwork for the discovery of new therapeutic species (Nayak & Poojary, 2019).
Pharmacological Significance
The pharmacological significance of 1,3,4-oxadiazole and its derivatives, including 1-(1,3,4-Oxadiazol-2-yl)ethan-1-amine, is evident through their diverse biological activities. These derivatives exhibit notable antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. The research highlights recent developments in the synthesis and biological applications of these compounds, providing insights into their potential use in organic synthesis, medicinal chemistry, and pharmacology (Wang et al., 2022).
Metal-Ion Sensing Applications
Beyond their medicinal applications, 1,3,4-oxadiazole scaffolds have been explored for their potential in metal-ion sensing applications. This review outlines the synthetic strategies for 1,3,4-oxadiazole derivatives and their role as chemosensors. The high photoluminescent quantum yield, excellent thermal and chemical stability, and the presence of potential coordination sites make these molecules suitable for selective metal-ion sensing. This application demonstrates the versatility of the 1,3,4-oxadiazole ring in fields beyond pharmacology, including material science and analytical chemistry (Sharma et al., 2022).
Zukünftige Richtungen
The future directions for “1-(1,3,4-Oxadiazol-2-yl)ethan-1-amine” and similar compounds could involve further exploration of their potential as antimicrobial agents . Additionally, the design and synthesis of new chemical entities with potential anti-infective activity could be a promising area of research .
Eigenschaften
IUPAC Name |
1-(1,3,4-oxadiazol-2-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c1-3(5)4-7-6-2-8-4/h2-3H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQXABTZXRCQIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=CO1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3,4-Oxadiazol-2-yl)ethan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Cyclobutoxyimidazo[1,2-b]pyridazine](/img/structure/B2553522.png)
![N-{2-hydroxy-2-[4-(propan-2-yloxy)phenyl]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2553523.png)
![4,6-Bis[(3-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2553528.png)

![4-Methyl-3-nitrobenzoic acid [4-oxo-6-[(2-pyrimidinylthio)methyl]-3-pyranyl] ester](/img/structure/B2553532.png)

![2-Methyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/no-structure.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-chlorobenzenesulfonamide](/img/structure/B2553537.png)
![1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine](/img/structure/B2553538.png)
![2-[(2-Chloro-4-fluorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B2553540.png)


